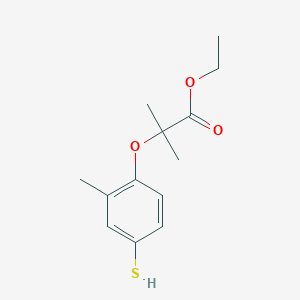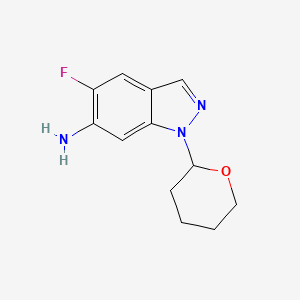
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a chemical compound with the molecular formula C12H14FN3O It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an indazole moiety
Preparation Methods
The synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves several steps, typically starting with the preparation of the indazole core. The synthetic route may include the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydropyran Ring: This step involves the formation of a tetrahydropyran ring through cyclization reactions, often using acid or base catalysis.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can be compared with other similar compounds, such as:
5-Fluoroindazole: Similar in structure but lacks the tetrahydropyran ring.
1-Tetrahydropyran-2-yl-indazole: Similar but does not contain the fluorine atom.
6-Aminoindazole: Lacks both the fluorine atom and the tetrahydropyran ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14FN3O |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-fluoro-1-(oxan-2-yl)indazol-6-amine |
InChI |
InChI=1S/C12H14FN3O/c13-9-5-8-7-15-16(11(8)6-10(9)14)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2 |
InChI Key |
WPNVXIAZXPEDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
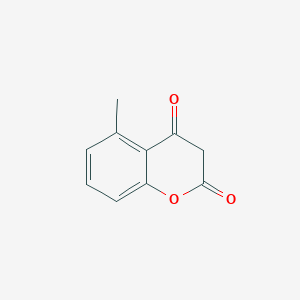
![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
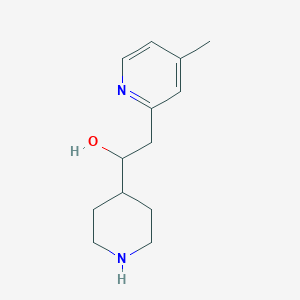


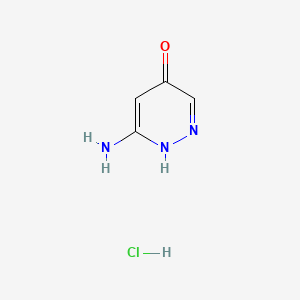
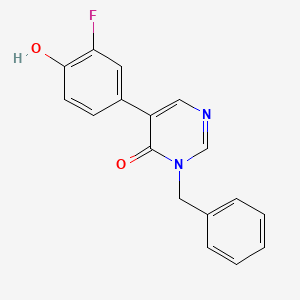
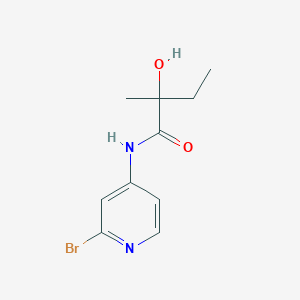

![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)

